(3-Bromonaphthalen-2-yl)methanol

Description

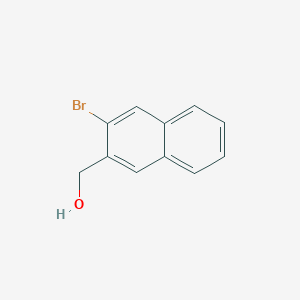

(3-Bromonaphthalen-2-yl)methanol is a brominated naphthalene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position and a bromine atom at the 3-position of the naphthalene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polycyclic aromatic hydrocarbons (PAHs) and functionalized arenes.

Synthesis: The compound is synthesized via Grignard reactions, such as the reaction of 2,3-dibromonaphthalene with 2-bromobenzaldehyde in the presence of isopropyl magnesium chloride, followed by acid workup to yield (3-bromonaphthalen-2-yl)(2-bromophenyl)methanol . Alternatively, it can be derived from bisthis compound through HI-mediated elimination in acetic acid .

Physical Properties: The compound typically crystallizes as a white solid. Derivatives like bis(3-bromonaphthalen-2-yl)methane, synthesized from this compound precursors, exhibit melting points of 156.2–157.3°C .

Applications: It is pivotal in synthesizing 1,5-bifunctional organomagnesium reagents for ester-to-arene transformations and in constructing pentacene derivatives .

Properties

CAS No. |

38399-19-8 |

|---|---|

Molecular Formula |

C11H9BrO |

Molecular Weight |

237.09 g/mol |

IUPAC Name |

(3-bromonaphthalen-2-yl)methanol |

InChI |

InChI=1S/C11H9BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2 |

InChI Key |

SVKXZNONPPZYOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (6-Bromonaphthalen-2-yl)methanol

Structural Differences : The bromine atom is at the 6-position instead of the 3-position on the naphthalene ring.

Key Differences :

- Reactivity : The 6-bromo isomer may exhibit reduced steric hindrance compared to the 3-bromo derivative, favoring nucleophilic substitutions.

- Melting Point : The 6-bromo derivative (m.p. 48–50°C) has a significantly lower melting point than derivatives of the 3-bromo compound, likely due to differences in crystal packing.

Functional Group Variants: Boronic Acid and Ester Derivatives

(3-Bromonaphthalen-2-yl)boronic Acid

Structure : Replaces the hydroxymethyl group with a boronic acid (-B(OH)₂) moiety.

Comparison :

- Reactivity: The boronic acid enables carbon-carbon bond formation, whereas the methanol group is more suited for oxidation or esterification.

- Thermal Stability: Boronic acids generally require anhydrous conditions, unlike the methanol derivative, which is stable under ambient conditions.

[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Structure : A boronic ester analog with a pinacol-protected boronate group.

Properties :

- Synthesis Yield : 86% via NaBH₄ reduction of the corresponding aldehyde .

- Melting Point: 48–50°C , lower than the 3-bromo naphthalene methanol derivatives.

Key Difference : The boronic ester’s stability under basic conditions makes it preferable for iterative cross-coupling reactions.

Heterocyclic Analogs: [4-(3-Bromothien-2-yl)phenyl]methanol

Structure : Replaces the naphthalene ring with a thiophene moiety.

Properties :

Comparison :

- Solubility : Enhanced solubility in polar solvents due to the thiophene ring’s electronic properties.

- Biological Activity : Thiophene-containing analogs are more prevalent in drug discovery due to their bioavailability.

Carboxylic Acid Derivative: 1-(3-Bromonaphthalen-2-yl)cyclopropane-1-carboxylic Acid

Structure : Incorporates a cyclopropane ring and a carboxylic acid group.

Properties :

Key Differences :

- Acidity: The carboxylic acid (pKa ~4.5) is significantly more acidic than the methanol group (pKa ~15).

- Synthetic Utility: The cyclopropane ring enables strain-release reactions, a feature absent in the methanol derivative.

Acetamide Derivatives: VU0455653 and VU0455655

Structures :

Properties :

Comparison :

- Retention Time : The longer RT for VU0455655 reflects stronger hydrophobic interactions in reverse-phase chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.